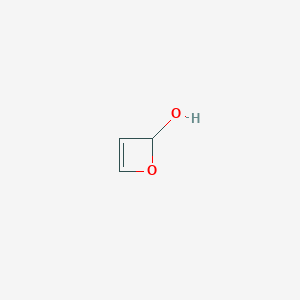
Oxetol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Oxet-2-ol is a heterocyclic organic compound with a four-membered ring structure containing one oxygen atom. It is an unsaturated compound, meaning it has a double bond within its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2H-Oxet-2-ol can be synthesized through several methods. One common approach involves the photochemical cyclization of acrolein. This method utilizes light to induce the formation of the four-membered ring structure . Another method involves the [2+2] cycloaddition reaction, where two molecules react to form the oxetane ring .
Industrial Production Methods
Industrial production of 2H-Oxet-2-ol typically involves large-scale photochemical reactors to ensure efficient and consistent synthesis. The reaction conditions are carefully controlled to optimize yield and purity. Additionally, the use of catalysts and specific solvents can enhance the reaction efficiency and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Oxet-2-ol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
2H-Oxet-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Oxet-2-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways involved depend on the particular application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-Oxet-2-ol include oxetane, oxirane, and tetrahydrofuran. These compounds share the characteristic of having a ring structure with oxygen atoms but differ in the number of atoms in the ring and the presence of double bonds .
Uniqueness
2H-Oxet-2-ol is unique due to its unsaturated four-membered ring structure, which imparts distinct chemical properties such as increased ring strain and reactivity. This makes it particularly useful in applications requiring reactive intermediates and specific functionalization .
Propriétés
Formule moléculaire |
C3H4O2 |
|---|---|
Poids moléculaire |
72.06 g/mol |
Nom IUPAC |
2H-oxet-2-ol |
InChI |
InChI=1S/C3H4O2/c4-3-1-2-5-3/h1-4H |
Clé InChI |
IPOSFAPCKXLPCM-UHFFFAOYSA-N |
SMILES canonique |
C1=COC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)
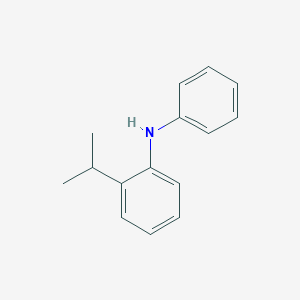

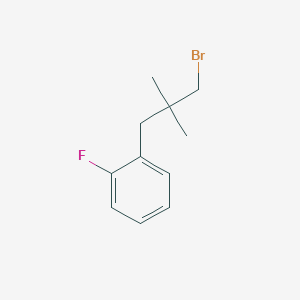
![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
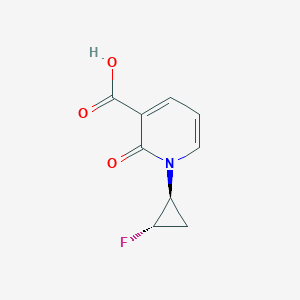
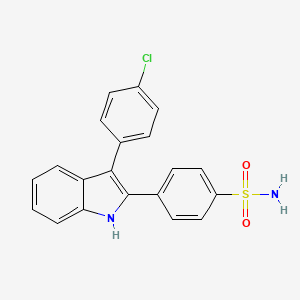
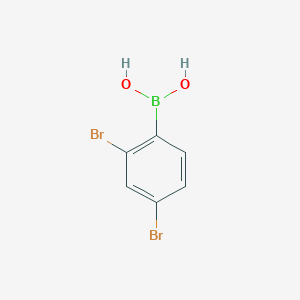
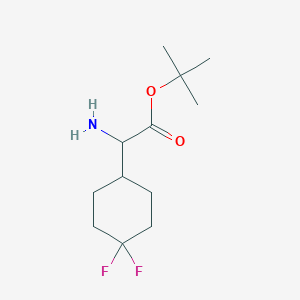
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)


